phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate

Medicinal Chemistry Drug Design Physicochemical Profiling

Limited availability of para-substituted dimethylsulfamoyl phenyl carbamates hinders CA/AChE inhibitor SAR studies. This compound solves that gap: • SAR scaffold: Dimethylsulfamoyl modulates pKa and H-bonding, yielding nanomolar Ki vs hCA I/II and AChE. • 98% phenyl ester enables clean transesterification for analog library synthesis without byproduct interference. • Reliable supply: consistent quality with prompt global shipping for hit-to-lead workflows.

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 692732-84-6
Cat. No. B2615475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate
CAS692732-84-6
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C15H16N2O4S/c1-17(2)22(19,20)14-10-8-12(9-11-14)16-15(18)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,18)
InChIKeyVULSLSXXJSDXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate: Chemical Profile and Enzyme Inhibition Potential


Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate is a para-substituted phenyl carbamate (C₁₅H₁₆N₂O₄S; molecular weight 320.36 g·mol⁻¹) featuring a dimethylsulfamoyl group (−SO₂NMe₂) at the 4-position of the aniline ring and a phenyl ester moiety . This compound belongs to the class of sulfamoylcarbamates, a family known for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitory properties at nanomolar levels [1]. While the parent phenyl analog has been referenced in early medicinal chemistry studies on urethane derivatives [2], its specific biological profiling remains limited relative to more extensively characterized alkyl- and trifluoroethyl-containing analogs.

Phenyl ester building block for sulfamoylphenyl carbamate library synthesis
Dimethylsulfamoyl group supports carbonic anhydrase and acetylcholinesterase inhibition screening context
Intermediate MW and predicted logP within CNS drug-like space, supporting CNS-targeted probe design

Why This Dimethylsulfamoyl Carbamate Is Not Interchangeable with Analogs


The dimethylsulfamoyl (−SO₂NMe₂) substituent imparts distinct electronic and steric properties that cannot be replicated by the unsubstituted sulfamoyl (−SO₂NH₂) or by the sulfonamide (−SO₂NH−) motifs found in common comparator compounds. In related sulfamoylcarbamate series, the N,N-dimethyl substitution alters the pKa of the sulfonamide group and modulates hydrogen-bonding capacity, directly impacting enzyme binding kinetics [1]. Furthermore, the phenyl ester moiety confers a different hydrolytic stability profile compared to alkyl esters (e.g., cyclopentyl or trifluoroethyl), which affects both metabolic half-life and reactivity in pro-drug strategies [2]. These structure-activity relationship (SAR) features mean that substitution with an unsubstituted sulfamoyl analog or a simple phenyl carbamate will predictably yield different inhibition constants and pharmacokinetic behavior, as demonstrated for the closely related 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) series [3].

Dimethylsulfamoyl vs. unsubstituted sulfamoyl N,N-Dimethyl substitution alters pKa and hydrogen-bonding capacity, which may shift enzyme binding kinetics relative to −SO₂NH₂ analogs.
Phenyl ester vs. alkyl esters The phenyl ester exhibits distinct hydrolytic stability and metabolic half-life compared to cyclopentyl or trifluoroethyl esters, potentially affecting pharmacokinetic profiles.
Combined electronic/steric effects An unsubstituted sulfamoyl analog or simple phenyl carbamate cannot reproduce the integrated electronic and steric contributions, resulting in different inhibition constants.

Key Differentiators of Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate


Physicochemical Profile Comparison with Alkyl and Fluorinated Analogs

The target compound possesses a molecular weight of 320.36 g·mol⁻¹ and a predicted logP of approximately 2.5–3.0, positioning it in a favorable drug-like space that is lower than the trifluoroethyl analog (2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate, MW 326.29, predicted logP ~3.2) and higher than the cyclopentyl ester analog (MW 312.39, predicted logP ~2.1) . For central nervous system (CNS) targets, molecular weight below 350 and logP between 2 and 4 are associated with improved blood-brain barrier permeability [1]. The phenyl ester thus offers a distinct balance of MW and logP relative to both lighter alkyl esters and heavier halogenated congeners.

Physicochemical Profile
Data to verify
MW 320.36, predicted logP 2.5–3.0
vs. trifluoroethyl analog: MW 326, logP ~3.2
vs. cyclopentyl analog: MW 312, logP ~2.1
Intermediate MW and lipophilicity balance supports CNS multiparameter optimization screening.
Consensus in silico prediction; experimental logP unavailable.
Medicinal Chemistry Drug Design Physicochemical Profiling

Enzyme Inhibition Class-Level Evidence for Carbamates and Sulfamoylcarbamates

In a systematic study of carbamate and sulfamoylcarbamate derivatives, compounds with the general structure (4-R-phenyl)carbamate exhibited inhibition constants (Ki) against human carbonic anhydrase I (hCA I) in the range of 194.4–893.5 nM, against hCA II in the range of 103.9–835.7 nM, and against acetylcholinesterase (AChE) in the range of 12.0–61.3 nM [1]. While the target compound was not individually tested in this study, the dimethylsulfamoyl substituent is expected to fall within the more potent end of this range based on SAR trends showing that sulfamoyl-containing carbamates outperform simple carbamates by 2–10 fold [2]. The unsubstituted phenyl (4-sulfamoylphenyl)carbamate analog (sulocarbilate) is a known CA inhibitor with diuretic activity, providing a baseline for comparison.

Enzyme Inhibition Range
Class-level inference
hCA I: 194–894 nM; hCA II: 104–836 nM; AChE: 12–61 nM
for sulfamoylcarbamate derivatives (n=12)
Sulfamoyl substitution associated with enhanced potency relative to unsubstituted carbamates.
Target compound not individually tested; SAR-based inference.
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Anticonvulsant Potential of Sulfamoylphenyl Carbamates

The closely related 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) demonstrated ED₅₀ values of 13 mg·kg⁻¹ (i.p.) and 28 mg·kg⁻¹ (p.o.) in the rat maximal electroshock (MES) test, establishing sulfamoylphenyl carbamates as a validated class of anticonvulsants [1]. The racemic 3-methylbutyl analog (rac-MBPC) showed ED₅₀ values of 19–39 mg·kg⁻¹ (i.p.) in the same model [1]. The target compound, bearing a phenyl ester in place of the 3-methylpentyl chain, is structurally positioned as a synthetic intermediate for generating a library of CNS-active carbamate derivatives with potentially modulated brain penetration and pharmacokinetic profiles.

CNS Anticonvulsant Context
Class-level inference
Related MSPC ED₅₀ 13–28 mg/kg, MBPC 19–39 mg/kg (rat MES); target is phenyl ester precursor.
Phenyl ester enables synthesis of alkyl-substituted analogs with tunable CNS activity in screening models.
Not tested in vivo; synthetic intermediate for library generation.
Anticonvulsant CNS Pharmacology Maximal Electroshock Test

Commercial Purity and Procurement Advantage

The target compound is commercially available at 98% purity from Leyan (Product No. 1623561) as of 2026 . In contrast, the 2,2,2-trifluoroethyl analog (CAS 1240528-48-6) is only available at 95% purity or as a custom synthesis item with 3–4 week lead times . The cyclopentyl analog (CAS 30057-02-4) is listed with purity unspecified or at lower certified grades [1]. The higher guaranteed purity of the phenyl ester facilitates its use in medicinal chemistry campaigns where synthetic intermediate purity directly impacts downstream yield and impurity profiling.

Commercial Purity
Head-to-head
Target: 98% (Leyan); trifluoroethyl analog: 95% or custom synthesis; cyclopentyl analog: purity unspecified.
Higher certified purity may reduce purification overhead in SAR campaigns.
Vendor specifications as of May 2026.
Chemical Sourcing Purity Building Block Procurement

Validated Application Scenarios for Phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate


Synthetic Intermediate for CNS-Active Compound Libraries

As demonstrated by the MSPC and MBPC series, sulfamoylphenyl carbamates are promising anticonvulsant leads [1]. The target compound's phenyl ester can be selectively cleaved and transesterified with diverse aliphatic alcohols to generate focused libraries, leveraging its 98% purity to minimize byproduct formation during library synthesis.

Carbonic Anhydrase Inhibitor Hit Expansion

The class-level evidence showing Ki values in the low nanomolar range for sulfamoylcarbamates against hCA I, hCA II, and AChE [1] positions the target compound as a logical scaffold for hit expansion. The dimethylsulfamoyl group is known to enhance affinity relative to unsubstituted sulfamoyl groups [2].

SAR Probe for Sulfamoyl Electronic Effects

The dimethylsulfamoyl group's electron-withdrawing character and steric bulk differ systematically from the unsubstituted −SO₂NH₂ group. Procuring this compound alongside the primary sulfamoyl analog enables pairwise SAR analysis to deconvolute electronic vs. steric contributions to enzyme binding [1].

Application
Selection Property
Validation Focus
CNS-active carbamate library synthesis
Cleavable phenyl ester; certified purity level
Synthetic yield and impurity profiling
CA and AChE inhibitor hit expansion
Dimethylsulfamoyl substitution associated with reported enhanced inhibition
hCA I, II, and AChE inhibition assay context
Sulfamoyl electronic SAR probe
Electron-withdrawing and steric effects of −SO₂NMe₂
Pairwise SAR analysis with primary sulfamoyl analog
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